1,2-Oxazol-3-ylmethanesulfonyl chloride chemical structure and properties
1,2-Oxazol-3-ylmethanesulfonyl chloride chemical structure and properties
Abstract
1,2-Oxazol-3-ylmethanesulfonyl chloride (CAS 1334148-86-5) is a specialized heterocyclic building block utilized in the synthesis of sulfonamide-based pharmacophores.[1] Characterized by the electron-deficient isoxazole ring linked to a reactive sulfonyl chloride moiety, this reagent serves as a critical intermediate for introducing the isoxazolyl-methyl motif into small molecule inhibitors. This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, reactivity profile, and handling protocols for high-throughput medicinal chemistry.
Chemical Identity & Physicochemical Properties[2][3]
The compound consists of a five-membered isoxazole heterocycle substituted at the C3 position with a methanesulfonyl chloride group. The presence of the electronegative oxygen and nitrogen atoms in the isoxazole ring imparts unique electronic properties to the sulfonyl group, influencing both stability and reactivity.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | 1,2-Oxazol-3-ylmethanesulfonyl chloride |
| Common Name | Isoxazol-3-ylmethanesulfonyl chloride |
| CAS Number | 1334148-86-5 |
| Molecular Formula | C₄H₄ClNO₃S |
| Molecular Weight | 181.60 g/mol |
| SMILES | O=S(CC1=NOC=C1)(Cl)=O |
| Physical State | Off-white to pale yellow solid (or viscous oil depending on purity) |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |
| Storage | -20°C, under inert atmosphere (Ar/N₂), strictly anhydrous |
Structural Analysis
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Isoxazole Ring: The 1,2-oxazole ring is aromatic but less stable than benzene. The N-O bond is a potential weak point under reducing conditions (e.g., hydrogenation, strong metal hydrides), which can cleave the ring to form amino-enones.
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Sulfonyl Chloride: The -SO₂Cl moiety is a hard electrophile, highly reactive toward nucleophiles (amines, alcohols, thiols).
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Methylene Linker: The -CH₂- spacer insulates the sulfonyl group from the direct resonance effects of the ring, but the inductive electron-withdrawing nature of the isoxazole (via the C=N bond) increases the acidity of the methylene protons.
Synthesis & Manufacturing Routes
While specific industrial manufacturing dossiers are proprietary, the synthesis of heteroaryl methanesulfonyl chlorides generally follows two validated pathways. Route B is preferred for laboratory-scale preparation due to milder conditions and higher functional group tolerance.
Route A: Oxidative Chlorination (Thiol/Thioacetate Precursor)
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Nucleophilic Displacement: 3-(Chloromethyl)isoxazole is treated with thiourea or sodium thioacetate to generate the isoxazol-3-ylmethylthiol (or isothiouronium salt).
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Oxidative Chlorination: The thiol is subjected to Cl₂ gas or N-chlorosuccinimide (NCS) in acetic acid/water to yield the sulfonyl chloride.
Route B: Sulfitation-Chlorination (Standard Protocol)
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Sulfonate Formation: 3-(Chloromethyl)isoxazole reacts with sodium sulfite (Na₂SO₃) in aqueous ethanol to form the sodium sulfonate salt.
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Chlorination: The salt is treated with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to generate the final sulfonyl chloride.
Figure 1: Step-wise synthesis from commercially available isoxazole alcohol precursors.
Reactivity Profile & Mechanism
The primary utility of 1,2-oxazol-3-ylmethanesulfonyl chloride is in Sulfonylation reactions. The mechanism follows a nucleophilic substitution at the sulfur atom.
Key Reaction Pathways[2][4]
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Sulfonamide Formation (Primary Application): Reaction with primary or secondary amines in the presence of a non-nucleophilic base (TEA, DIPEA, Pyridine).
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Sulfonate Ester Formation: Reaction with alcohols/phenols.
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Hydrolysis (Side Reaction): In the presence of water, the compound rapidly degrades to the sulfonic acid and HCl.
Mechanism of Action: Sulfonamide Coupling
The nitrogen lone pair of the amine attacks the sulfur center, displacing the chloride ion. The base serves to neutralize the generated HCl, driving the equilibrium forward.
Figure 2: Divergent reactivity pathways. Green path indicates the primary synthetic utility.
Applications in Drug Discovery[2][5][6][7]
The isoxazol-3-ylmethanesulfonyl moiety is a valuable bioisostere and linker in medicinal chemistry.
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Scaffold Diversity: It introduces a polar, heterocyclic motif that can engage in hydrogen bonding (via the isoxazole nitrogen/oxygen) and pi-stacking interactions.
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Fragment-Based Drug Design (FBDD): Used to cap amines in fragment libraries to explore Structure-Activity Relationships (SAR) in pockets requiring a rigid, polar tail.
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Bioisosterism: The isoxazole ring is often used as a bioisostere for pyridine or amide groups, potentially improving metabolic stability or solubility compared to phenyl analogs.
Experimental Protocols
Standard Operating Procedure: Sulfonamide Synthesis
Objective: Coupling of 1,2-oxazol-3-ylmethanesulfonyl chloride with a secondary amine.
Reagents:
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Amine substrate (1.0 equiv)
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1,2-Oxazol-3-ylmethanesulfonyl chloride (1.1 - 1.2 equiv)[2]
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Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
Protocol:
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Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL).
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Base Addition: Add DIPEA (3.0 mmol) and cool the solution to 0°C using an ice bath.
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Reagent Addition: Dissolve 1,2-oxazol-3-ylmethanesulfonyl chloride (1.2 mmol) in a minimal amount of DCM (1-2 mL) and add dropwise to the reaction mixture over 5 minutes.
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Note: Adding the solid directly can cause localized exotherms.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS or TLC (disappearance of amine).
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Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, filter, and concentrate.
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Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Critical Handling Notes
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Moisture Sensitivity: This reagent hydrolyzes rapidly. Weigh out quickly in air or, preferably, inside a glovebox or glovebag.
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Stability: If the reagent has turned to a dark oil or sticky gum, check proton NMR. Significant peaks at ~10-12 ppm (broad) indicate sulfonic acid formation.
Safety & Toxicology
Hazard Classification:
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Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
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Lachrymator: Vapors may cause severe eye irritation and tearing.
PPE Requirements:
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Chemical-resistant gloves (Nitrile or Neoprene).
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Chemical safety goggles + Face shield (if handling >1g).
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Fume hood operation is mandatory .
Spill Cleanup: Neutralize spills with solid sodium bicarbonate or lime before sweeping. Do not use water directly on the concentrated spill as it will generate HCl gas.
References
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ChemicalBook. (2023). 1,2-Oxazol-3-ylmethanesulfonyl chloride Properties and Suppliers. Link
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BLD Pharm. (2023). Product Analysis: 1,2-Oxazol-3-ylmethanesulfonyl chloride. Link
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Isoxazole Derivatives. (General reference for isoxazole chemistry). Link
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Santa Cruz Biotechnology. Benzo[d]isoxazol-3-yl-methanesulfonyl Chloride (Related structural analog for reactivity comparison). Link
